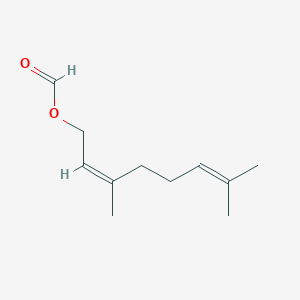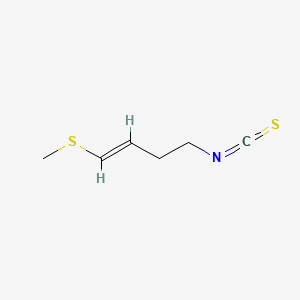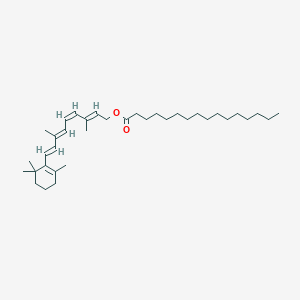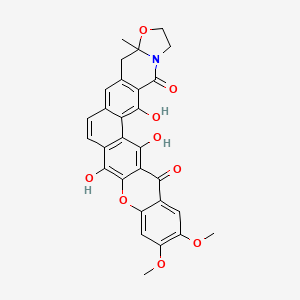
Docosatetraenylethanolamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide is a N-acylethanolamine.
科学的研究の応用
Quantitative Analysis in Neuroscience
Chen et al. (2009) developed a method for determining concentrations of endocannabinoids, including docosatetraenylethanolamide (DEA), in the dorsal vagal complex of rat brainstem. This method is significant for neuroscience research, as it allows for monitoring changes in endocannabinoid levels in brain tissues, which could have implications for understanding various neurological conditions (Chen, Paudel, Derbenev, Smith, & Stinchcomb, 2009).
Cellular Mechanisms and Behavioral Effects
Barg et al. (1995) demonstrated that DEA, like other endocannabinoids, binds to cannabinoid receptors in cells, influencing cellular functions. They highlighted DEA's role in inhibiting adenylate cyclase activity in cells, which is critical for understanding its potential influence on cellular signaling pathways (Barg, Fride, Hanuš, Levy, Matus-Leibovitch, Heldman, Bayewitch, Mechoulam, & Vogel, 1995).
Gastrointestinal Research
Shaw et al. (2008) explored the effects of DEA on the gastrointestinal tract, specifically its impact on afferent and efferent fibers in the rat jejunum. This study is relevant for understanding how DEA might influence gastrointestinal functions, which could have implications for digestive health and related disorders (Shaw, Jiang, Bulmer, & Grundy, 2008).
Neuroprotective Potential
Kim et al. (2000) investigated the role of docosahexaenoic acid, closely related to DEA, in preventing neuronal cell death. This research is crucial for understanding the potential neuroprotective effects of such compounds, which could be relevant for neurodegenerative diseases (Kim, Akbar, Lau, & Edsall, 2000).
Metabolism and Physiological Effects
In a study by Burdge, Jones, & Wootton (2002), the metabolism of fatty acids like docosahexaenoic acid in young men was explored. Understanding the metabolism of these fatty acids is important for comprehending how compounds like DEA are processed in the human body and their physiological impacts (Burdge, Jones, & Wootton, 2002).
特性
製品名 |
Docosatetraenylethanolamide |
|---|---|
分子式 |
C24H41NO2 |
分子量 |
375.6 g/mol |
IUPAC名 |
(7E,10E,13E,16E)-N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,26H,2-5,8,11,14,17-23H2,1H3,(H,25,27)/b7-6+,10-9+,13-12+,16-15+ |
InChIキー |
FMVHVRYFQIXOAF-CGRWFSSPSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)NCCO |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1235103.png)

![3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235105.png)
![13-Amino-17-bromo-3,35-dichloro-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-12-one](/img/structure/B1235110.png)


![[(12Z)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.09,14]octadeca-2,4,6,17-tetraen-18-yl]methanol](/img/structure/B1235116.png)
![2-[(E)-2-(3-bromophenyl)ethenyl]-8-nitroquinoline](/img/structure/B1235117.png)